molecular formula C27H25O4P B1457858 (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate CAS No. 34364-42-6

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate

Cat. No.: B1457858
CAS No.: 34364-42-6
M. Wt: 444.5 g/mol
InChI Key: OZHSCTBSVZGVFM-UHFFFAOYSA-N
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Description

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is an organic compound with the molecular formula C27H25O4P It is a type of phosphate ester that features a diphenylpropan-2-yl group bonded to a diphenyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate typically involves the reaction of diphenylpropan-2-ol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Diphenylpropan-2-ol and diphenyl chlorophosphate

    Catalysts: Pyridine or other suitable bases

    Solvents: Industrial-grade dichloromethane or toluene

    Purification: Recrystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.

    Reduction: Reduction reactions can yield diphenylpropan-2-yl alcohols and phosphines.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Phosphates, phenols

    Reduction Products: Alcohols, phosphines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include:

    Phosphate Metabolism: Interference with phosphate transfer reactions

    Enzyme Inhibition: Inhibition of phosphatases and kinases

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl phosphate
  • Triphenyl phosphate
  • Isopropylphenyl diphenyl phosphate
  • Biphenyl-2-yl diphenyl phosphate

Uniqueness

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its diphenylpropan-2-yl group provides steric hindrance and electronic effects that influence its chemical behavior and biological activity.

Properties

IUPAC Name

1,2-diphenylpropan-2-yl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25O4P/c1-27(24-16-8-3-9-17-24,22-23-14-6-2-7-15-23)31-32(28,29-25-18-10-4-11-19-25)30-26-20-12-5-13-21-26/h2-21H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHSCTBSVZGVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036480
Record name 1,2-Diphenyl-2-propanyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34364-42-6
Record name (1-methyl-1-phenylethyl)phenyl diphenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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